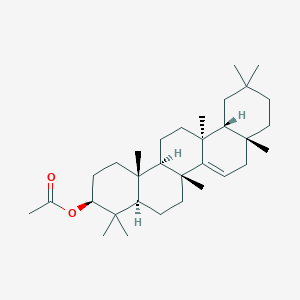

Taraxerol acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3/t22-,24+,25+,26-,29-,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJGYBXHXATAQY-BOTWUFHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944487 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2189-80-2 | |

| Record name | Taraxerol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biosynthesis of Taraxerol Acetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taraxerol, a pentacyclic triterpenoid, and its acetylated form, taraxerol acetate, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, intended for researchers, scientists, and professionals in drug development. It details the enzymatic steps of the biosynthetic pathway, the regulatory mechanisms that control its production, and protocols for key experiments. Quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core processes.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is a multi-step process that begins with the mevalonate (MVA) pathway in the cytosol, leading to the formation of the universal isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized in the triterpenoid biosynthesis pathway.

The key steps are as follows:

-

Squalene Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to produce squalene.

-

Squalene Epoxidation: Squalene is oxidized to (3S)-2,3-epoxy-2,3-dihydrosqualene by squalene epoxidase.

-

Cyclization to Taraxerol: The crucial cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene to taraxerol is catalyzed by the enzyme taraxerol synthase . This reaction proceeds through a series of carbocation intermediates, including the dammarenyl cation.[1][2][3][4][5][6][7]

-

Acetylation of Taraxerol: The final step is the acetylation of the hydroxyl group at the C-3 position of taraxerol to form this compound. This reaction is catalyzed by a triterpene acetyltransferase , utilizing acetyl-CoA as the acetyl donor.[8]

Key Enzymes in this compound Biosynthesis

Taraxerol Synthase

Triterpene Acetyltransferase

The acetylation of taraxerol is catalyzed by a triterpene acetyltransferase. A notable example is LsTAT1, identified in lettuce (Lactuca sativa). This enzyme exhibits substrate specificity, with a higher activity towards taraxasterol and ψ-taraxasterol compared to other triterpenes like lupeol, taraxerol, β-amyrin, and α-amyrin.[8]

Regulation of this compound Biosynthesis

The biosynthesis of triterpenoids, including this compound, is regulated by various factors, with the plant hormone jasmonic acid and its methyl ester, methyl jasmonate (MeJA), playing a crucial role.

Jasmonate Signaling Pathway

Jasmonate signaling is a key regulatory mechanism for the induction of secondary metabolite production in plants as a defense response. The general model for this pathway involves:

-

Signal Perception: In the presence of jasmonate, the JAZ (Jasmonate ZIM-domain) repressor proteins are targeted for degradation by the SCF(COI1) ubiquitin E3 ligase complex.

-

Activation of Transcription Factors: The degradation of JAZ proteins releases the repression of various families of transcription factors, including WRKY, AP2/ERF, and bHLH .[10][11]

-

Gene Expression: These activated transcription factors then bind to specific cis-acting elements (e.g., G-box, GCC-box) in the promoters of target genes, including those encoding the enzymes of the this compound biosynthetic pathway, leading to their increased expression.[11]

Quantitative Data

The production of taraxerol and its acetate derivative can vary significantly between plant species, tissues, and under different growth conditions. Heterologous production systems offer a promising alternative for controlled and enhanced production.

| Compound | Organism/Tissue | Concentration/Yield | Reference |

| Taraxerol | Saccharomyces cerevisiae (engineered) | 1.85 mg·L⁻¹ (initial strain) | [12] |

| Taraxerol | Saccharomyces cerevisiae (engineered) | 12.51 mg·L⁻¹ (optimized strain) | [12] |

| Taraxerol | Saccharomyces cerevisiae (engineered) | 17.35 mg·L⁻¹ (with INO2 overexpression) | [12] |

| Taraxerol | Saccharomyces cerevisiae (engineered) | 59.55 mg·L⁻¹ (in 5 L bioreactor) | [12] |

| Taraxerol | Rhizophora racemosa leaves | 7.7 mg/g leaf | [13] |

| Taraxerol & Taraxasterol | Taraxacum officinale root callus | Not quantified, but detected | [14] |

Experimental Protocols

Heterologous Expression and Purification of Taraxerol Synthase

This protocol describes the expression of a plant-derived taraxerol synthase in Saccharomyces cerevisiae and its subsequent purification for in vitro assays.

-

Gene Synthesis and Cloning:

-

Synthesize the codon-optimized full-length coding sequence of the taraxerol synthase gene.

-

Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1).

-

-

Protein Expression:

-

Grow the transformed yeast cells in a selective medium containing glucose.

-

Induce protein expression by transferring the cells to a medium containing galactose.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed to pellet the microsomal fraction.

-

-

Purification (if required):

-

If the protein is tagged (e.g., with a His-tag), the microsomal fraction can be solubilized with a mild detergent and the protein purified using affinity chromatography (e.g., Ni-NTA).

-

In Vitro Enzyme Assay for Taraxerol Synthase

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Add the purified enzyme or microsomal fraction containing the taraxerol synthase.

-

Add the substrate, (3S)-2,3-epoxy-2,3-dihydrosqualene, dissolved in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Extraction:

-

Stop the reaction by adding a solvent like ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the triterpenoid products.

-

-

Analysis:

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced taraxerol.

-

In Vitro Enzyme Assay for Triterpene Acetyltransferase

This protocol is adapted from the characterization of LsTAT1.[8]

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

Add the microsomal fraction containing the acetyltransferase.

-

Add the substrate, taraxerol, and the acetyl donor, acetyl-CoA.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1 hour.

-

-

Extraction:

-

Extract the products with ethyl acetate.

-

-

Analysis:

-

Analyze the extracted products by GC-MS to detect the formation of this compound.

-

Gene Expression Analysis by qPCR

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a suitable kit or protocol.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green, dNTPs, and a DNA polymerase.

-

Add the cDNA template and gene-specific primers for the taraxerol synthase and acetyltransferase genes, as well as a reference gene (e.g., actin).

-

-

Thermal Cycling:

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the ΔΔCt method.

-

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic steps and is tightly regulated by signaling pathways such as the jasmonate pathway. While the general pathway has been elucidated, further research is needed to fully characterize the kinetics of the key enzymes and to identify the specific transcription factors involved in its regulation. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this promising class of bioactive compounds and to develop strategies for their enhanced production through metabolic engineering and synthetic biology approaches.

References

- 1. mdpi.com [mdpi.com]

- 2. The Biosynthesis and Medicinal Properties of Taraxerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The Biosynthesis and Medicinal Properties of Taraxerol [mdpi.com]

- 6. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Taraxerol - Wikipedia [en.wikipedia.org]

- 14. ijpsr.com [ijpsr.com]

The Biological Frontier of Taraxerol and Its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxerol, a pentacyclic triterpenoid found in a variety of medicinal plants, has emerged as a compound of significant interest in the field of pharmacology. Its diverse biological activities, ranging from anti-inflammatory and anti-cancer to anti-diabetic and neuroprotective effects, position it as a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of taraxerol and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activities of Taraxerol

Taraxerol exerts its pharmacological effects through the modulation of multiple cellular targets and signaling cascades. The following sections summarize the key biological activities supported by quantitative data.

Anti-Cancer Activity

Taraxerol has demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 1: Anti-Cancer Activity of Taraxerol and its Acetate Derivative

| Compound | Cell Line | Activity Type | Metric | Value | Reference |

| Taraxerol | HeLa (Cervical Cancer) | Cytotoxicity | % Cell Viability (20 µM, 48h) | 90.7% | [1] |

| % Cell Viability (100 µM, 48h) | 53.6% | [1] | |||

| Apoptosis | % Early Apoptotic Cells (80 µM) | 24.2% | [1] | ||

| % Late Apoptotic Cells (80 µM) | 16.2% | [1] | |||

| Calu-1 (Lung Cancer) | Cytotoxicity | IC50 | > 100 µM | ||

| Taraxerol Acetate | U87 (Glioblastoma) | Cytotoxicity | IC50 (24h) | 34.2 µM | |

| IC50 (48h) | 28.4 µM | ||||

| Apoptosis | % Apoptotic Cells (10 µM) | 16.1% | |||

| % Apoptotic Cells (50 µM) | 44.1% |

Anti-Inflammatory Activity

One of the most potent pharmacological properties of taraxerol is its anti-inflammatory effect. It has been shown to inhibit key inflammatory mediators and signaling pathways.[2]

Table 2: Anti-Inflammatory Activity of Taraxerol and its Acetate Derivative

| Compound | Model | Activity Type | Metric | Value | Reference |

| Taraxerol | Carrageenan-induced paw edema (rats) | Edema Reduction | % Inhibition (20 mg/kg) | 49.66% after 7h | [3] |

| TPA-induced ear edema (mice) | Edema Suppression | Difference in ear thickness (1 mg/ear) | 25.7 mm after 4h | [3] | |

| This compound | COX-1 Inhibition | Enzyme Inhibition | IC50 | 116.3 µM | |

| COX-2 Inhibition | Enzyme Inhibition | IC50 | 94.7 µM | ||

| Carrageenan-induced paw edema (rats) | Edema Reduction | Significant reduction (60 mg/kg) | P< 0.05 at 3h and 5h |

Neuroprotective Activity

Taraxerol has shown potential in the context of neurodegenerative diseases, primarily through the inhibition of cholinesterase enzymes.

Table 3: Neuroprotective Activity of Taraxerol

| Compound | Target | Activity Type | Metric | Value | Reference |

| Taraxerol | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 | 33.6 µg/mL | [3] |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | % Inhibition (50 µg/mL) | 98.4% | [3] |

Anti-Diabetic Activity

Taraxerol has been investigated for its potential in managing diabetes, with studies indicating moderate inhibitory properties against protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin-signaling pathway.[3]

Anti-Protozoal Activity

Taraxerol has demonstrated activity against the parasitic protozoan Giardia lamblia.

Table 4: Anti-Protozoal Activity of Taraxerol

| Compound | Organism | Activity Type | Metric | Value | Reference |

| Taraxerol | Giardia lamblia | Growth Inhibition | IC50 | 16.11 µg/mL | [3] |

| IC90 | 102.4 µg/mL | [3] |

Signaling Pathways Modulated by Taraxerol

The biological activities of taraxerol are underpinned by its ability to interfere with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

Anti-Inflammatory Signaling Cascade

Taraxerol exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, a central regulator of inflammatory responses. It achieves this by targeting upstream kinases such as TAK1 and Akt.[4]

Caption: Taraxerol inhibits NF-κB signaling.

Anti-Cancer Signaling via PI3K/AKT Pathway

In gastric cancer cells, taraxerol has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and metastasis. This inhibition leads to cell cycle arrest and apoptosis.

Caption: Taraxerol inhibits the PI3K/AKT pathway.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of taraxerol, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of taraxerol and its derivatives on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Taraxerol or derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of taraxerol or its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the compound.

Western Blot Analysis

This technique is employed to detect the expression levels of specific proteins involved in signaling pathways affected by taraxerol.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Taraxerol Derivatives and Future Directions

While the biological activities of taraxerol are well-documented, research into its derivatives is an expanding field with significant potential. The most studied derivative is this compound, which has shown enhanced anti-cancer and anti-inflammatory properties compared to the parent compound.

The synthesis of novel taraxerol derivatives often focuses on modifications at the C-3 hydroxyl group and the C-28 carboxylic acid group (in related triterpenoids) to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial to guide the design of more effective derivatives.

Future research should focus on:

-

Synthesis and screening of a wider range of taraxerol derivatives: Exploring modifications at various positions of the taraxerol scaffold to identify compounds with enhanced and more specific biological activities.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by promising derivatives.

-

In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicity profiles of lead compounds in animal models of relevant diseases.

-

Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives to optimize their drug-like characteristics.

Conclusion

Taraxerol and its derivatives represent a valuable class of natural products with a broad spectrum of biological activities. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these compounds further. The continued investigation into the synthesis, biological evaluation, and mechanistic understanding of taraxerol derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

- 1. The Biosynthesis and Medicinal Properties of Taraxerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Taraxerol on Oxidative and Inflammatory Mediators in Isoproterenol-Induced Cardiotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Taraxerol inhibits LPS-induced inflammatory responses through suppression of TAK1 and Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Taraxerol Acetate: A Technical Review of Its Bioactivities and Therapeutic Potential

Introduction

Taraxerol acetate is a pentacyclic triterpenoid, a class of naturally occurring compounds found in various medicinal plants, including Artemisia roxburghiana and dandelions.[1][2][3] This molecule has garnered significant attention from the scientific community for its diverse pharmacological properties. Research has demonstrated its potential as an anti-inflammatory, anticancer, and antioxidant agent.[1][3][4] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its key biological activities, mechanisms of action, and the experimental methodologies used to elucidate these functions. All quantitative data are summarized in structured tables for clarity, and key experimental and signaling pathways are visualized using diagrams.

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, which are attributed to its ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[1][5]

Mechanism of Action: The primary anti-inflammatory mechanism of this compound is the inhibition of cyclooxygenase (COX) enzymes. It shows inhibitory activity against both COX-1 and COX-2.[5][6] The inhibition of COX enzymes reduces the production of prostaglandins (PGs), which are key mediators of inflammation and pain.[5]

Furthermore, studies have shown that this compound can suppress inflammation by decreasing the expression of inducible nitric oxide synthase (iNOS) and COX-2. This leads to a reduction in the serum levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[1] The underlying mechanism for this suppression involves the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammatory gene expression.[3][7]

Anticancer Activity

This compound has demonstrated potent anticancer properties, particularly against human glioblastoma and gastric adenocarcinoma cells.[4][8] Its effects are multifaceted, involving the induction of programmed cell death, halting cell proliferation, and preventing cell migration.[4][9]

Mechanism of Action: The compound induces dose- and time-dependent cytotoxic effects in cancer cells.[6] It triggers apoptosis (programmed cell death) through a mitochondria-mediated pathway and also induces autophagy, a cellular process of self-degradation.[4][9] Furthermore, this compound causes cell cycle arrest, preventing cancer cells from dividing and proliferating.[4] Studies on human glioblastoma cells (U87) and corresponding mouse xenograft models have confirmed its ability to inhibit cell migration, a critical step in cancer metastasis.[8][9] The PI3K/AKT signaling pathway has been identified as a key target that is inhibited by this compound, leading to the induction of apoptosis in gastric cancer cells.[4]

Antioxidant Activity

Recent studies have highlighted the role of this compound in mitigating oxidative stress.[3][7] Oxidative stress is implicated in a wide range of metabolic disorders and cellular damage.

Mechanism of Action: this compound activates the cellular antioxidant defense system. In studies using murine intestinal epithelial cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, treatment with this compound led to a notable increase in the Total Antioxidant Capacity (T-AOC) and Catalase (CAT) activity.[3] Concurrently, it effectively reduced the levels of lactate dehydrogenase (LDH) and malondialdehyde (MDA), which are markers of cellular damage and lipid peroxidation, respectively.[3] These findings indicate that this compound can protect cells from oxidative damage.[3][7]

Quantitative Data Summary

The biological activities of this compound have been quantified in various studies, providing key data for assessing its potency and efficacy.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀)

| Target | Cell Line / Enzyme | IC₅₀ Value | Duration | Reference |

|---|---|---|---|---|

| Cytotoxicity | U87 Human Glioblastoma | 34.2 µM | 24 hours | [6][8] |

| Cytotoxicity | U87 Human Glioblastoma | 28.4 µM | 48 hours | [6][8] |

| Enzyme Inhibition | COX-1 | 116.3 µM | N/A | [5][6] |

| Enzyme Inhibition | COX-2 | 94.7 µM | N/A |[5][6] |

Table 2: In Vivo Efficacy

| Model | Species | Dose | Effect | Reference |

|---|---|---|---|---|

| Carrageenan-Induced Paw Edema | Wistar Rat | 60 mg/kg | Significant reduction in edema at 3h and 5h | [1][2] |

| U87 Glioblastoma Xenograft | Nude Mouse | 0.25 µg/g | Tumor weight reduced from 1.2g to 0.81g | [8] |

| U87 Glioblastoma Xenograft | Nude Mouse | 0.75 µg/g | Tumor weight reduced from 1.2g to 0.42g |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in this compound research.

Isolation of this compound from Artemisia roxburghiana

-

Plant Material Preparation : The aerial parts of the plant are shade dried and ground into a powder.[5]

-

Extraction : The powdered material is extracted by soaking in methanol for two weeks. The combined extracts are filtered and evaporated under reduced pressure to yield a crude extract.[2][5]

-

Fractionation : The crude extract undergoes preliminary fractionation using solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.[2]

-

Chromatography : The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with hexane to yield this compound.[2]

-

Structure Confirmation : The structure of the isolated compound is confirmed by comparing its NMR and mass spectral data with previously reported data.[2][10]

In Vitro COX Inhibition Assay

-

Enzyme Preparation : COX-1 and COX-2 enzymes are dissolved in Tris buffer (50 mM; pH 7.5) along with co-factors adrenaline (5 mM) and hematin (1 µM).[5]

-

Assay Procedure : The reaction mixture is placed in 96-well plates. Different concentrations of this compound, diluted in Tris buffer, are added to the wells, followed by the addition of the cofactor and enzyme solution.[5]

-

Measurement : The assay measures the formation of PGE₂, a metabolite of PGH₂, via radioimmunoassay to determine enzyme activity and the inhibitory effect of this compound.[5]

-

Data Analysis : IC₅₀ values are determined using the EZ-Fit Enzyme Kinetics program, with experiments performed in triplicate.[5]

Carrageenan-Induced Paw Edema in Rats

-

Animal Model : Adult Wistar rats are used for the study.[2]

-

Induction of Inflammation : Edema is induced by injecting a carrageenan solution into the sub-plantar region of the rat's hind paw.[1]

-

Treatment : this compound (e.g., at a dose of 60 mg/kg body weight) is administered to the test group of rats.[1][2]

-

Measurement : The volume of the paw is measured at specific time points (e.g., 3 and 5 hours) after carrageenan injection to quantify the extent of edema.[1][2]

-

Analysis : The reduction in paw volume in the treated group is compared to a control group to determine the anti-inflammatory activity. A significant (P<0.05) reduction indicates a positive effect.[1][2]

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory, anticancer, and antioxidant activities. Its mechanisms of action, involving the inhibition of COX enzymes, modulation of critical signaling pathways like NF-κB and PI3K/AKT, and enhancement of cellular antioxidant defenses, make it a strong candidate for further drug development. The quantitative data from in vitro and in vivo studies provide a solid foundation for its therapeutic potential. The detailed experimental protocols outlined in the literature ensure that these findings can be robustly verified and expanded upon. Future research should focus on clinical trials to translate these preclinical findings into effective therapies for inflammatory diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. ANTI-INFLAMMATORY ACTIVITY OF this compound | [Journal of Medical Science • 2016] | PSA • ID 124767 [psa.pastic.gov.pk]

- 3. The effect of this compound extracted from dandelion on alleviating oxidative stress responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research on the mechanisms of taraxerol for the treatment of gastric cancer effect based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. View of Molecular docking of this compound as a new COX inhibitor | Bangladesh Journal of Pharmacology [banglajol.info]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. jmedsci.com [jmedsci.com]

Methodological & Application

Application Note: HPLC Method for the Quantification of Taraxerol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxerol acetate is a pentacyclic triterpenoid acetate that has garnered interest in the scientific community for its potential pharmacological activities. As a derivative of taraxerol, which is known for its anti-inflammatory, anti-cancer, and other biological properties, the accurate quantification of this compound is crucial for research, quality control of natural products, and the development of new therapeutic agents.[1][2] This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is adapted from validated methods for the closely related compound, taraxerol, and provides a robust starting point for researchers.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of methanol and water. Quantification is performed by UV detection, comparing the peak area of the analyte in the sample to that of a known concentration of a this compound standard.

Chromatographic Conditions

A recommended set of chromatographic conditions for the analysis of this compound is summarized in the table below. These conditions are based on established methods for taraxerol and may require optimization for specific sample matrices.[3][4]

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol : Water (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

Method Validation Summary

The following table summarizes the expected validation parameters for this method, based on published data for taraxerol.[3] It is imperative that these parameters are experimentally verified for this compound in the user's laboratory to ensure the method is suitable for its intended purpose.

| Validation Parameter | Expected Performance |

| Linearity Range | 5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

Experimental Protocol

Reagents and Materials

-

This compound reference standard (purity >98%)

-

HPLC grade Methanol

-

HPLC grade Water

-

0.45 µm Syringe filters (PTFE or Nylon)

Preparation of Standard Solutions

a. Standard Stock Solution (1000 µg/mL):

- Accurately weigh approximately 10 mg of this compound reference standard.

- Transfer the standard to a 10 mL volumetric flask.

- Add a small amount of HPLC grade methanol and sonicate for 10 minutes to dissolve.

- Allow the solution to return to room temperature.

- Make up the volume to 10 mL with methanol and mix thoroughly.

b. Working Standard Solutions:

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linearity range (e.g., 5, 10, 25, 50, 75, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., plant extract, formulation). A general procedure for a solid extract is provided below.

-

Accurately weigh a known amount of the sample (e.g., 100 mg of a dried plant extract).

-

Transfer the sample to a suitable container and add a known volume of methanol (e.g., 10 mL).

-

Sonicate the sample for 30 minutes to facilitate extraction of this compound.

-

Centrifuge the sample at 4000 rpm for 15 minutes to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.

HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution in ascending order of concentration.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject 20 µL of the prepared sample solution(s).

-

Record the peak area for this compound in the sample chromatogram.

Calculation

Calculate the concentration of this compound in the original sample using the following formula:

Concentration (µg/mg) = (A_sample / m) * (V / W) * D

Where:

-

A_sample is the peak area of this compound in the sample.

-

m is the slope of the calibration curve.

-

V is the initial extraction volume in mL.

-

W is the weight of the sample in mg.

-

D is the dilution factor.

Diagrams

Caption: Experimental workflow for the HPLC quantification of this compound.

References

- 1. Method development and validation of taraxerol by using high performance liquid chromatography | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 2. Occurrence of taraxerol and taraxasterol in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

Application Notes and Protocols for Cell Viability Assays with Taraxerol Acetate Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of taraxerol acetate on cancer cell viability, supported by detailed experimental protocols and data presentations. This compound, a triterpenoid compound, has demonstrated significant anti-cancer properties by inducing cytotoxicity, apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.

Data Summary

The cytotoxic effects of this compound have been evaluated in several cancer cell lines, with the most detailed data available for human glioblastoma U87 cells. The compound exhibits both dose- and time-dependent inhibition of cell viability.

Table 1: Cytotoxicity of this compound in Human Glioblastoma (U87) Cells [1][2]

| Treatment Duration | IC50 Value (µM) |

| 24 hours | 34.2 |

| 48 hours | 28.4 |

Table 2: Induction of Apoptosis by this compound in U87 Cells (24-hour treatment) [1][3][4][5]

| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 7.3 |

| 10 | 16.1 |

| 50 | 44.1 |

| 150 | 76.7 |

Table 3: Effect of this compound on Cell Cycle Distribution in U87 Cells [3][5]

| Treatment | Percentage of Cells in Sub-G1 Phase (%) | Percentage of Cells in S Phase (%) |

| Control | Not Reported | 33.15 |

| 10 µM this compound | Increased | 27.21 |

| 50 µM this compound | Increased | 16.21 |

| 150 µM this compound | Increased | 12.9 |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis, cell cycle arrest, and autophagy.

Caption: Signaling pathways activated by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Workflow:

Caption: MTT assay experimental workflow.

Materials:

-

Cancer cell line of interest (e.g., U87)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24 or 48 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Workflow:

Caption: Apoptosis assay workflow.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Workflow:

Caption: Cell cycle analysis workflow.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent. The protocols provided herein offer standardized methods to evaluate its efficacy in various cancer cell models. The data indicates that this compound induces cell death through multiple mechanisms, making it a promising candidate for further drug development. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Anticancer activity of this compound in human glioblastoma cells and a mouse xenograft model via induction of autophagy and apoptotic cell death, cell cycle arrest and inhibition of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Illuminating Molecular Interactions: A Guide to Docking Taraxerol Acetate with Key Protein Targets

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taraxerol acetate, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anticancer effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. This document provides a detailed protocol for the molecular docking of this compound with its putative protein targets, summarizes key quantitative data, and visualizes relevant biological pathways.

Target Proteins and Biological Context

Based on existing research, the primary targets for this compound's biological activity are Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Protein Tyrosine Phosphatase 1B (PTP1B).

-

COX-1 and COX-2: These enzymes are key mediators of inflammation. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Inhibition of COX-2 is a major strategy for anti-inflammatory drug design. This compound has been shown to exhibit inhibitory activity against both COX-1 and COX-2.[1][2][3][4]

-

PTP1B: This enzyme is a negative regulator of insulin and leptin signaling pathways, making it a significant target for the development of therapeutics for diabetes and obesity. This compound has demonstrated inhibitory potential against PTP1B.

The anti-inflammatory effects of this compound are closely linked to the NF-κB and MAPK signaling pathways , which are downstream of COX-2 activation. By inhibiting COX-2, this compound can modulate these pathways, leading to a reduction in the expression of pro-inflammatory genes.

Quantitative Docking Data Summary

The following table summarizes the quantitative data from molecular docking and in vitro studies of this compound with its target proteins.

| Target Protein | Ligand | PDB ID | Docking Software | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | IC50 (µM) | Interacting Residues |

| COX-2 | This compound | 3PGH, 3BGP | AutoDock 4.2 | Not explicitly stated, but similar compounds show -7.0 to -9.1[5] | Not explicitly stated | 94.7 ± 0.02[1][2] | Val116, Leu359, Leu384, Trp387, Met522, Leu531[1] |

| COX-1 | This compound | - | - | Not explicitly stated | Not explicitly stated | 116.3 ± 0.03[1][2] | - |

| PTP1B | This compound | - | - | Not explicitly stated, but similar compounds show -7.6 to -10.15[6][7] | Not explicitly stated | 87.52 ± 0.03 | Not explicitly stated |

| SARS-CoV-2 Mpro | Taraxerol | 6lu7 | AutoDock | -10.17 | 935.62 nM | - | - |

Experimental Protocols: Molecular Docking of this compound

This protocol outlines the steps for performing molecular docking of this compound with a target protein (e.g., COX-2) using AutoDock 4.2.

Software and Resources

-

AutoDock 4.2 and AutoDock Tools (ADT): For performing the molecular docking simulation.

-

MGLTools: Required for preparing protein and ligand files.

-

Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

-

PubChem or similar database: To obtain the 3D structure of this compound.

-

Open Babel: For file format conversions.

-

Discovery Studio Visualizer or PyMOL: For visualization and analysis of results.

Protocol Workflow

Caption: Molecular Docking Workflow for this compound.

Detailed Methodologies

Step 1: Protein Preparation

-

Download Protein Structure: Obtain the crystal structure of the target protein (e.g., COX-2, PDB ID: 3PGH) from the Protein Data Bank.

-

Clean the Protein: Open the PDB file in AutoDock Tools (ADT). Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Add Hydrogens: Add polar hydrogens to the protein.

-

Assign Charges: Compute Gasteiger charges for the protein atoms.

-

Set Atom Types: Assign AD4 atom types.

-

Save as PDBQT: Save the prepared protein as a .pdbqt file.

Step 2: Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.

-

Load into ADT: Open the ligand file in ADT.

-

Define Torsion Root and Rotatable Bonds: ADT will automatically detect the rotatable bonds. The user can modify this if necessary.

-

Assign Charges: Compute Gasteiger charges for the ligand.

-

Save as PDBQT: Save the prepared ligand as a .pdbqt file.

Step 3: Grid Box Generation

-

Open Prepared Protein: Load the prepared protein .pdbqt file into ADT.

-

Define Grid Box: Go to Grid -> Grid Box. A box will appear around the protein.

-

Center the Grid: Center the grid box on the active site of the protein. The active site residues can be identified from the literature or by observing the binding pocket of a co-crystallized ligand in the original PDB file.

-

Adjust Grid Dimensions: Adjust the size of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely.

-

Save Grid Parameters: Save the grid parameter file (.gpf).

Step 4: Running AutoGrid

-

Launch AutoGrid: Run the autogrid4 executable using the generated .gpf file as input. This will create several grid map files (.map) that store the potential energy grid for different atom types.

Step 5: Setting Docking Parameters and Running AutoDock

-

Set Docking Parameters: In ADT, go to Docking -> Macromolecule -> Set Rigid Filename and select the prepared protein .pdbqt file. Then, go to Docking -> Ligand -> Choose and select the prepared ligand .pdbqt file.

-

Configure Search Parameters: Go to Docking -> Search Parameters -> Genetic Algorithm. Set the number of GA runs (e.g., 100) and other parameters as needed.

-

Configure Docking Parameters: Set the output file name and other docking parameters.

-

Save Docking Parameter File: Save the docking parameter file (.dpf).

-

Run AutoDock: Launch the autodock4 executable with the generated .dpf file as input.

Step 6: Analysis of Results

-

Analyze Docking Log: The docking process will generate a log file (.dlg) containing the results of each run, including binding energies, inhibition constants, and RMSD values.

-

Visualize Poses: Use ADT, Discovery Studio Visualizer, or PyMOL to visualize the docked poses of this compound in the protein's active site.

-

Identify Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, to understand the binding mode.

Signaling Pathway Visualizations

The inhibitory effect of this compound on COX-2 can modulate downstream inflammatory signaling pathways like NF-κB and MAPK.

Caption: this compound's Modulation of the NF-κB Signaling Pathway.

Caption: Influence of this compound on the MAPK Signaling Pathway.

Conclusion

This application note provides a comprehensive guide for researchers interested in the molecular docking of this compound with its key protein targets. The detailed protocol for AutoDock, along with the summarized quantitative data and visualization of relevant signaling pathways, offers a solid foundation for further computational and experimental investigations. These in silico approaches are invaluable for elucidating the molecular basis of this compound's therapeutic potential and for guiding future drug design and development efforts.

References

- 1. View of Molecular docking of this compound as a new COX inhibitor | Bangladesh Journal of Pharmacology [banglajol.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Docking-based virtual screening in search for natural PTP1B inhibitors in treating type-2 diabetes mellitus and obesity | Biomedical Research and Therapy [bmrat.org]

- 7. Structural Bases for Hesperetin Derivatives: Inhibition of Protein Tyrosine Phosphatase 1B, Kinetics Mechanism and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Taraxerol Acetate as a Cyclooxygenase (COX) Inhibitor: Application Notes and Protocols for Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxerol acetate, a pentacyclic triterpene, has demonstrated notable anti-inflammatory properties in various experimental models. Its mechanism of action is significantly attributed to its ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This document provides detailed application notes and protocols for researchers investigating the efficacy of this compound as a COX inhibitor. The information presented herein is intended to guide the design and execution of in vitro and in vivo experiments to evaluate its anti-inflammatory and analgesic potential.

Data Presentation

The inhibitory effects of this compound on COX enzymes and its anti-inflammatory activity in vivo are summarized in the tables below for clear comparison.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound

| Enzyme | IC50 (µM) |

| COX-1 | 116.3 ± 0.03[1][2][3][4] |

| COX-2 | 94.7 ± 0.02[1][2][3][4] |

Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Time Point (hours) | Edema Reduction |

| This compound | 30 | 3 and 5 | Not Significant[5] |

| This compound | 60 | 3 and 5 | Significant (p < 0.05)[5] |

| Indomethacin (Standard) | 10 | 3 and 5 | Significant |

Signaling Pathway

This compound exerts its anti-inflammatory effects not only through direct COX inhibition but also by modulating key inflammatory signaling pathways. It has been shown to interfere with the activation of TGF-β-activated kinase 1 (TAK1) and Protein Kinase B (Akt), which in turn prevents the activation of the transcription factor NF-κB.[6] NF-κB is a critical regulator of pro-inflammatory genes, including those encoding for COX-2, iNOS, and various cytokines.

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This protocol outlines a colorimetric method to determine the inhibitory activity of this compound on COX-1 and COX-2.

Caption: Workflow for In Vitro COX Inhibition Assay.

Materials:

-

COX-1 (ovine) and COX-2 (human or ovine) enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

Arachidonic acid (substrate)

-

This compound

-

Solvent for this compound (e.g., DMSO)

-

96-well plates

-

Incubator

-

Plate reader or equipment for product quantification (e.g., ELISA reader, LC-MS/MS)

-

Positive control inhibitor (e.g., indomethacin, celecoxib)

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Dilute this compound to the desired concentrations.

-

Enzyme Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Hematin

-

COX-1 or COX-2 enzyme

-

-

Inhibitor Addition: Add the desired concentration of this compound solution or the vehicle control to the respective wells. Also, include wells with a standard inhibitor as a positive control.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate for a specific duration (e.g., 2-10 minutes) at the controlled temperature.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin Production: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable method like an Enzyme-Linked Immunosorbent Assay (ELISA) kit or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of this compound.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

This compound

-

Vehicle (e.g., 1% gum acacia in saline)

-

Carrageenan (lambda, type IV)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Preparation: Acclimatize the rats to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide the animals into at least three groups:

-

Control group: Receives the vehicle.

-

Standard group: Receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

-

Test group(s): Receives different doses of this compound.

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer this compound, vehicle, or the standard drug orally or intraperitoneally.

-

Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.

-

Calculate the percentage of inhibition of edema for the treated groups using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

In Vivo Acetic Acid-Induced Writhing Test in Mice

This model assesses the peripheral analgesic activity of this compound, which is often mediated by the inhibition of prostaglandin synthesis.

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Materials:

-

Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., normal saline with 1% Tween 80)

-

Acetic acid solution (0.6% or 1% in distilled water)

-

Standard analgesic drug (e.g., Aspirin or Indomethacin)

-

Observation chambers

-

Stopwatch

-

Syringes and needles

Procedure:

-

Animal Preparation: Acclimatize the mice to the laboratory conditions. Fast the animals for a few hours before the experiment with free access to water.

-

Grouping: Divide the animals into at least three groups:

-

Control group: Receives the vehicle.

-

Standard group: Receives a known analgesic.

-

Test group(s): Receives different doses of this compound.

-

-

Drug Administration: Administer this compound, vehicle, or the standard drug orally or intraperitoneally.

-

Induction of Writhing: After a predetermined absorption time (e.g., 30-60 minutes), inject 0.1 mL/10g of the acetic acid solution intraperitoneally to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (constriction of the abdomen, stretching of the hind limbs, and turning of the trunk) for a continuous period of 10 to 20 minutes.

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Calculate the percentage of inhibition of writhing for the treated groups using the following formula:

-

% Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

-

-

Conclusion

The provided protocols and data offer a comprehensive framework for the investigation of this compound as a COX inhibitor. The in vitro assays will allow for the precise determination of its inhibitory potency and selectivity, while the in vivo models will provide crucial information on its anti-inflammatory and analgesic efficacy in a physiological context. The elucidation of its impact on the NF-κB signaling pathway further strengthens the understanding of its molecular mechanism of action. Researchers and drug development professionals can utilize this information to advance the study of this compound as a potential therapeutic agent for inflammatory conditions.

References

- 1. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | TAK1-dependent IKK and NF-kappa-B activation [reactome.org]

- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Taraxerol Acetate in Oxidative Stress Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxerol acetate, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, particularly its role in mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound has demonstrated notable antioxidant and anti-inflammatory activities, making it a compelling candidate for further investigation in drug development.

These application notes provide a comprehensive overview of the use of this compound in oxidative stress research, including its mechanism of action, detailed experimental protocols, and a summary of its quantitative effects.

Mechanism of Action

This compound combats oxidative stress through a multi-faceted approach. It has been shown to enhance the endogenous antioxidant defense system and modulate key signaling pathways involved in the inflammatory response, a common consequence of oxidative stress.

Activation of Antioxidant Enzymes: this compound treatment has been observed to increase the activity of crucial antioxidant enzymes.[1][2] This includes enhancing the total antioxidant capacity (T-AOC) and boosting the activity of enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[1][3] These enzymes play a vital role in neutralizing harmful ROS.

Reduction of Oxidative Damage Markers: The compound effectively reduces markers of lipid peroxidation, such as malondialdehyde (MDA), and decreases lactate dehydrogenase (LDH) levels, an indicator of cell damage.[1][2]

Modulation of Signaling Pathways: this compound has been shown to influence inflammatory pathways that are closely linked with oxidative stress. It can activate the complement and coagulation cascades and modulate the NF-κB and MAPK signaling pathways.[1][2] By inhibiting the activation of NF-κB, a key regulator of inflammation, this compound can suppress the expression of pro-inflammatory genes.[4][5] It has also been reported to interfere with the activation of TAK1 and Akt, upstream regulators of NF-κB.[5]

Signaling Pathways

The protective effects of this compound against oxidative stress are mediated through the modulation of intricate signaling networks. Below are diagrams illustrating the key pathways influenced by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of oxidative stress as reported in the literature.

Table 1: In Vitro Effects of this compound on Oxidative Stress Markers

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Cell Viability | L02 (human hepatic) | H₂O₂ (0.4 mM) + this compound | 20-200 µM | Increased cell viability in a dose-dependent manner | [6] |

| T-AOC | Murine intestinal epithelial cells | H₂O₂ + this compound | Not specified | Notably increased | [1] |

| CAT Activity | Murine intestinal epithelial cells | H₂O₂ + this compound | Not specified | Notably increased | [1] |

| MDA Level | Murine intestinal epithelial cells | H₂O₂ + this compound | Not specified | Effectively reduced | [1][2] |

| LDH Level | Murine intestinal epithelial cells | H₂O₂ + this compound | Not specified | Effectively reduced | [1] |

Table 2: In Vivo Effects of Taraxerol on Oxidative Stress Markers (Isoproterenol-Induced Cardiotoxicity Model in Rats)

| Parameter | Tissue/Fluid | Taraxerol Dose | Result | Reference |

| MDA | Serum | 20 and 40 mg/kg | Significant decrease | [4][7] |

| SOD Activity | Myocardium | 20 and 40 mg/kg | Significant increase | [7] |

| GPx Activity | Myocardium | 20 and 40 mg/kg | Significant increase | [7] |

| TNF-α | Heart | Not specified | Reduced levels | [4] |

| IL-6 | Heart | Not specified | Reduced levels | [4] |

| NF-κB | Heart | Not specified | Reduced levels | [4] |

Experimental Protocols

In Vitro Model: H₂O₂-Induced Oxidative Stress in Intestinal Epithelial Cells

This protocol describes a general method for inducing oxidative stress in a murine intestinal epithelial cell line and assessing the protective effects of this compound.[1][2]

Materials:

-

Murine intestinal epithelial cell line (e.g., MODE-K)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

96-well plates

-

MTT reagent

-

Assay kits for T-AOC, CAT, MDA, and LDH

Procedure:

-

Cell Culture: Culture murine intestinal epithelial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to H₂O₂ (e.g., 100-500 µM, concentration to be optimized for the specific cell line) for a defined duration (e.g., 2-4 hours) to induce oxidative stress. A control group without H₂O₂ treatment should be included.

-

Assessment of Cell Viability (MTT Assay):

-

Following H₂O₂ treatment, remove the medium and add fresh medium containing MTT reagent to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Biochemical Assays:

-

Prepare cell lysates according to the manufacturer's instructions for the respective assay kits.

-

Measure T-AOC, CAT activity, MDA levels, and LDH release in the cell culture supernatant using commercially available kits, following the manufacturer's protocols.

-

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the antioxidant properties of this compound.

Conclusion

This compound presents a promising natural compound for the development of novel therapeutic strategies against diseases associated with oxidative stress. Its ability to enhance the endogenous antioxidant system and modulate key inflammatory signaling pathways underscores its potential. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the mechanisms and applications of this compound in the field of oxidative stress and drug discovery.

References

- 1. The effect of this compound extracted from dandelion on alleviating oxidative stress responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Protective Effects of Taraxasterol against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Taraxerol on Oxidative and Inflammatory Mediators in Isoproterenol-Induced Cardiotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Taraxerol on Oxidative and Inflammatory Mediators in Isoproterenol-Induced Cardiotoxicity in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Taraxerol Acetate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of taraxerol acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a pentacyclic triterpenoid acetate with demonstrated anti-inflammatory and anticancer properties.[1][2] Its therapeutic potential is often hindered by its high lipophilicity and very low aqueous solubility, which can lead to poor absorption and limited bioavailability in preclinical and clinical studies. It is soluble in organic solvents like dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and acetone, but is practically insoluble in water.[3][4]

Q2: What are the initial steps I should take when I encounter solubility issues with this compound in my experiments?

A2: For in vitro studies, the most common initial step is to prepare a concentrated stock solution in an organic solvent such as DMSO.[1][2][5] This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. However, it is crucial to ensure that the final concentration of the organic solvent is low enough (typically <0.1%) to not affect the biological system being studied. To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[1]

Q3: My this compound precipitates when I dilute the DMSO stock in my aqueous buffer. What can I do?

A3: This is a common problem due to the hydrophobic nature of this compound. Here are a few troubleshooting steps:

-

Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.

-

Increase the solvent concentration (with caution): You can try slightly increasing the final concentration of the organic solvent, but be mindful of its potential effects on your experimental model.

-

Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F68, in your aqueous medium can help to maintain the solubility of the compound.

-

Explore advanced formulation strategies: If simple solvent systems are not sufficient, you will need to consider more advanced formulation approaches like solid dispersions, cyclodextrin complexation, or nanoparticle encapsulation.

Q4: What are the main advanced strategies to enhance the aqueous solubility of this compound?

A4: The primary strategies for significantly improving the aqueous solubility and dissolution rate of poorly soluble drugs like this compound include:

-

Solid Dispersion: This involves dispersing this compound in a hydrophilic polymer matrix at a solid state.[4][6] The polymer can be crystalline or amorphous. This technique reduces the particle size of the drug to a molecular level, increasing its surface area and wettability.

-

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.

-

Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can enhance its solubility and bioavailability.[9][10] The small particle size and high surface area-to-volume ratio of nanoparticles facilitate faster dissolution.

Troubleshooting Guides

Issue 1: Preparing an Aqueous Solution of this compound for Cell Culture Experiments

Problem: this compound, dissolved in DMSO, precipitates upon addition to the cell culture medium, leading to inconsistent and unreliable experimental results.

Workflow for Troubleshooting this compound Precipitation in Cell Culture

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

Issue 2: Low Dissolution Rate of this compound Powder in Aqueous Buffers

Problem: The powdered form of this compound has a very slow and incomplete dissolution rate in aqueous buffers, making it difficult to prepare solutions for in vitro assays.

Logical Flow for Enhancing Dissolution Rate

Caption: Decision tree for improving the dissolution rate of this compound powder.

Data Presentation: Comparison of Solubility Enhancement Techniques